molecular formula C17H13ClN4O2S B2845134 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034412-36-5

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2845134
CAS No.: 2034412-36-5
M. Wt: 372.83
InChI Key: POGAMPNHFPMGBW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The compound features a combination of indole and thienopyrimidine moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide typically involves a multi-step process. This process begins with the preparation of intermediate compounds, which are then coupled to form the final product. The key steps include:

  • Formation of the Indole Core: This involves the Fischer indole synthesis or other suitable methods to construct the indole ring system.

  • Thienopyrimidine Synthesis: This step involves the construction of the thienopyrimidine core, which can be achieved through cyclization reactions of appropriate precursors.

  • Coupling Reaction: The final step involves coupling the indole and thienopyrimidine intermediates under suitable conditions to yield the target compound. Reagents such as coupling agents and catalysts are often employed to facilitate this reaction.

Industrial Production Methods: In industrial settings, the production of this compound might be optimized for scale, yield, and cost-effectiveness. This involves the use of high-throughput synthetic techniques, automation, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound may be oxidized to form higher oxidation state products.

  • Reduction: Reduction reactions could modify functional groups such as carbonyl groups within the molecule.

  • Substitution: The chlorine atom and other reactive sites on the molecule allow for substitution reactions, potentially leading to a variety of derivative compounds.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents might include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Typical reducing agents could be lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents like alkyl halides or amines, under catalytic or basic conditions, could facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation: May result in carboxylic acids or ketones.

  • Reduction: Might lead to alcohols or amines.

  • Substitution: Could produce a wide array of substituted derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide has been explored for its applications in various fields, including:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: For studying protein-ligand interactions and enzyme inhibition.

  • Medicine: Potential therapeutic uses, particularly in the development of new drugs for treating various diseases.

  • Industry: Used in the production of materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds:

  • 5-chloro-N-(2-(4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-3-yl)ethyl)-1H-indole-2-carboxamide

  • 5-chloro-N-(2-(1H-benzimidazol-2-yl)ethyl)-1H-indole-2-carboxamide

Unique Features: 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide stands out due to its dual ring system combining indole and thienopyrimidine structures, which is less common in related compounds

This provides an overview of the fascinating world of this compound. What piques your interest the most about this compound?

Properties

IUPAC Name

5-chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c18-11-1-2-12-10(7-11)8-14(21-12)16(23)19-4-5-22-9-20-13-3-6-25-15(13)17(22)24/h1-3,6-9,21H,4-5H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGAMPNHFPMGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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